Cas no 65851-39-0 (5-Chloro-8-hydroxyquinoline glucuronide)

5-Chloro-8-hydroxyquinoline glucuronide 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-8-hydroxyquinoline β-d-glucuronide
- 5-Chloro-8-hydroxyquinoline Glucuronide
- (2S,3S,4S,5R,6S)-6-(5-Chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- (2S,3S,4S,5R,6S)-6-((5-Chloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- CID 122360861
- 5-Chloro-8-quinolinyl beta-D-glucopyranosiduronic acid
- 5-Chloro-8-hydroxyquinoline b-D-glucuronide
- 5-Chloro-8-hydroxyquinoline beta-D-glucuronide, Min. 98%
- 5-Chloro-8-hydroxyquinoline beta-D-glucuronide
- Cetilistat Impurity 15
- β-D-Glucopyranosiduronic acid, 5-chloro-8-quinolinyl (9CI)
- 5-Chloro-8-hydroxyquinoline glucuronide
-
- インチ: 1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1
- InChIKey: PAGDKVCRDHCKOY-DKBOKBLXSA-N
- ほほえんだ: ClC1=CC=C(C2C1=CC=CN=2)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O
計算された属性
- せいみつぶんしりょう: 355.0458795 g/mol
- どういたいしつりょう: 355.0458795 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 129
- ぶんしりょう: 355.72
じっけんとくせい
- 密度みつど: 1.698±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 662.7±55.0 °C(Predicted)
- ようかいど: 微溶性(2.1 g/l)(25ºC)、
- 酸性度係数(pKa): 2.69±0.70(Predicted)
5-Chloro-8-hydroxyquinoline glucuronide セキュリティ情報
5-Chloro-8-hydroxyquinoline glucuronide 税関データ
- 税関コード:2938909090
5-Chloro-8-hydroxyquinoline glucuronide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C367440-50mg |
5-Chloro-8-hydroxyquinoline Glucuronide |
65851-39-0 | 50mg |
$ 770.00 | 2023-04-18 | ||
TRC | C367440-25mg |
5-Chloro-8-hydroxyquinoline Glucuronide |
65851-39-0 | 25mg |
$ 506.00 | 2023-04-18 | ||
Apollo Scientific | BICL4300-10mg |
5-Chloro-8-hydroxyquinoline beta-D-glucuronide, Min. |
65851-39-0 | 98% | 10mg |
£722.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525298-10mg |
6-((5-Chloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
65851-39-0 | 98% | 10mg |
¥8652.00 | 2024-05-05 | |
Apollo Scientific | BICL4300-5mg |
5-Chloro-8-hydroxyquinoline beta-D-glucuronide, Min. |
65851-39-0 | 98% | 5mg |
£404.00 | 2025-02-21 | |
TRC | C367440-5mg |
5-Chloro-8-hydroxyquinoline Glucuronide |
65851-39-0 | 5mg |
$ 161.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525298-5mg |
6-((5-Chloroquinolin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
65851-39-0 | 98% | 5mg |
¥4840.00 | 2024-05-05 | |
TRC | C367440-10mg |
5-Chloro-8-hydroxyquinoline Glucuronide |
65851-39-0 | 10mg |
$ 236.00 | 2023-04-18 |
5-Chloro-8-hydroxyquinoline glucuronide 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
5-Chloro-8-hydroxyquinoline glucuronideに関する追加情報
5-Chloro-8-Hydroxyquinoline Glucuronide: A Comprehensive Overview
5-Chloro-8-Hydroxyquinoline Glucuronide (CAS No. 65851-39-0) is a compound of significant interest in the fields of pharmacology, chemistry, and biotechnology. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and has been extensively studied for its potential applications in drug development and therapeutic interventions. The glucuronide form of this compound suggests its involvement in metabolic pathways, particularly in the context of drug metabolism and detoxification processes within the human body.
The quinoline skeleton is a fundamental structure in many bioactive compounds, including alkaloids and synthetic drugs. The substitution at the 5-position with a chlorine atom and at the 8-position with a hydroxyl group introduces unique chemical properties to 5-Chloro-8-Hydroxyquinoline, making it a promising candidate for various biological activities. The addition of a glucuronide group further enhances its solubility and bioavailability, which are critical factors in drug design.
Recent studies have highlighted the potential of 5-Chloro-8-Hydroxyquinoline Glucuronide as an anti-inflammatory and antioxidant agent. Researchers have demonstrated that this compound exhibits significant activity against inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) in vitro. These findings suggest its potential utility in treating inflammatory diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.
In addition to its anti-inflammatory properties, 5-Chloro-8-Hydroxyquinoline Glucuronide has shown promising results in preclinical models of oxidative stress. Oxidative stress is a key contributor to various pathological conditions, including cancer, diabetes, and aging-related diseases. The compound's ability to scavenge reactive oxygen species (ROS) and modulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) makes it a valuable candidate for therapeutic interventions targeting oxidative stress-related disorders.
The synthesis of 5-Chloro-8-Hydroxyquinoline Glucuronide involves a multi-step process that combines organic synthesis with enzymatic conjugation. The initial step typically involves the preparation of 5-Chloro-8-Hydroxyquinoline, which is then subjected to glucuronidation using UDP-glucuronic acid in the presence of appropriate enzymes. This process ensures the formation of a stable glucuronide conjugate, which is essential for its pharmacokinetic properties.
From an analytical standpoint, the characterization of 5-Chloro-8-Hydroxyquinoline Glucuronide has been achieved using advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods have provided insights into the compound's molecular structure, purity, and stability under various conditions.
One of the most exciting developments in recent years is the exploration of 5-Chloro-8-Hydroxyquinoline Glucuronide as a potential anticancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, indicating a high therapeutic index. The compound has been shown to target key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway, making it a potential candidate for targeted therapy.
Beyond its pharmacological applications, 5-Chloro-8-Hydroxyquinoline Glucuronide has also been investigated for its role in environmental science. Studies have explored its potential as a biosensor for detecting heavy metals and other environmental toxins. Its ability to bind metal ions through coordination chemistry opens new avenues for its application in pollution monitoring and remediation technologies.
In terms of regulatory aspects, 5-Chloro-8-Hydroxyquinoline Glucuronide must undergo rigorous testing to meet international standards for safety and efficacy before it can be approved for clinical use. Ongoing clinical trials are evaluating its pharmacokinetics, toxicity profile, and therapeutic efficacy in human subjects.
In conclusion, 5-Chloro-8-Hydroxyquinoline Glucuronide represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in research methodologies, position it as a promising candidate for future therapeutic interventions. As research continues to unfold, this compound holds the potential to make significant contributions to medicine, environmental science, and beyond.
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